![molecular formula C13H8O4 B191090 1,3-dihydroxy-9H-xanthen-9-one CAS No. 3875-68-1](/img/structure/B191090.png)
1,3-dihydroxy-9H-xanthen-9-one
Overview
Description
1,3-Dihydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C13H8O4 .
Synthesis Analysis
A series of new xanthone derivatives was synthesized by the condensation of 1-hydroxy-9H-xanthen-9-one with an appropriate chlorocompound using a simple, efficient, and generally applicable method .Molecular Structure Analysis
The molecular structure of 1,3-dihydroxy-9H-xanthen-9-one consists of a unique 9H-xanthen-9-one scaffold . This structure accommodates a vast variety of substituents at different positions .Chemical Reactions Analysis
Xanthones, including 1,3-dihydroxy-9H-xanthen-9-one, have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This suggests that they may play a role in anti-inflammatory responses.Physical And Chemical Properties Analysis
1,3-Dihydroxy-9H-xanthen-9-one is a solid at 20°C . It has a molecular weight of 228.20 .Scientific Research Applications
1,3-Dihydroxy-9H-xanthen-9-one: A Comprehensive Analysis of Scientific Research Applications: 1,3-Dihydroxy-9H-xanthen-9-one is a versatile chemical compound with a range of applications in scientific research. Below are detailed sections focusing on unique applications in various fields.
Medical Applications
1,3-Dihydroxy-9H-xanthen-9-one has been identified to possess antioxidant and anti-inflammatory activities . Its unique 9H-xanthen-9-one scaffold allows for a variety of substituents, which can be tailored for specific medical applications . Additionally, certain derivatives of this compound have shown potent inhibitory activities against specific cancer cell lines .
Chemical Synthesis
This compound is utilized in cross-dehydrogenative coupling reactions with electron-deficient series of 1,2,4-triazines and quinazoline to yield stable nucleophilic addition products . It also serves as a precursor for the synthesis of sulfonate ester-substituted derivatives .
Biological Evaluation
In biological studies, 1,3-dihydroxy-9H-xanthen-9-one derivatives have been evaluated for their inhibitory activity against enzymes like acetylcholinesterase (AChE), which is significant for understanding neurodegenerative diseases .
Synthetic Approaches
Recent advances in synthetic methods have highlighted the importance of xanthone derivatives, including those derived from 1,3-dihydroxy-9H-xanthen-9-one, due to their promising biological activities. These approaches are crucial for lead discovery and optimization in drug development .
Future Directions
Mechanism of Action
Target of Action
1,3-Dihydroxy-9H-xanthen-9-one, a type of xanthone, has been found to exhibit promising biological activities . , which plays a crucial role in cellular response to oxidative stress and inflammation.
Mode of Action
The exact mode of action of 1,3-dihydroxy-9H-xanthen-9-one is still under investigation. It’s suggested that xanthones enhance the translocation of nrf2, a key transcription factor that regulates antioxidant response elements (are) in cells . This modulation helps counteract oxidative stress and inflammation .
Biochemical Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways . These pathways lead to the biosynthesis of 2,3’,4,6-tetrahydroxybenzophenone, a central intermediate . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds
Result of Action
Xanthones are known to possess a multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities . In particular, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one, a derivative of xanthone, has shown potent inhibitory activities .
Action Environment
The synthesis and accumulation of xanthones are known to occur in specific organs and tissues in plants
properties
IUPAC Name |
1,3-dihydroxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-5-9(15)12-11(6-7)17-10-4-2-1-3-8(10)13(12)16/h1-6,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHOERCJZSJGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192030 | |
Record name | 1,3-Dihydroxy-xanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dihydroxy-9H-xanthen-9-one | |
CAS RN |
3875-68-1 | |
Record name | 1,3-Dihydroxy-xanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dihydroxy-xanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 1,3-dihydroxy-9H-xanthen-9-one and how is it typically synthesized?
A1: 1,3-dihydroxy-9H-xanthen-9-one (also known as 1,3-dihydroxyxanthone) is a derivative of xanthone, a tricyclic aromatic compound. Its molecular formula is C13H8O4. [] The molecule exhibits a nearly planar conformation, with the two benzene rings having a dihedral angle of approximately 1.1°. [] This planarity is suggested to be stabilized by an intramolecular hydrogen bond between a hydroxy group and the carbonyl group of the xanthone structure. []
Q2: How does 1,3-dihydroxy-9H-xanthen-9-one interact with other molecules?
A2: Research indicates that 1,3-dihydroxy-9H-xanthen-9-one can participate in cross-dehydrogenative coupling reactions with specific heterocyclic compounds. For instance, it readily reacts with electron-deficient 1,2,4-triazines and quinazoline. [] This interaction leads to stable adducts, indicating nucleophilic addition to the heterocyclic ring. These adducts can be further oxidized, providing a pathway for the synthesis of novel compounds. [] This reactivity suggests potential for creating diverse structures based on the 1,3-dihydroxy-9H-xanthen-9-one scaffold, expanding its applications in materials science and medicinal chemistry.
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